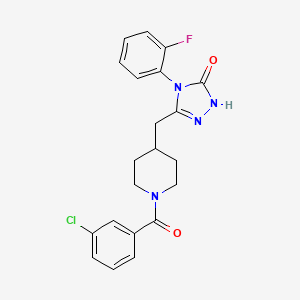

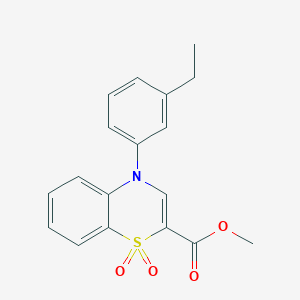

methyl 4-(3-ethylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The 1,2,4-benzothiadiazine-1,1-dioxide ring is a novel scaffold in medicinal chemistry . It has been associated with various pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators . The activity of 1,2,4-benzothiadiazine-1,1-dioxide is influenced by many functional groups attached to the ring .

Synthesis Analysis

In 2010, Francotte et al. reported a synthesis of 3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxides and tested them as positive allosteric modulators of the AMPA receptors . Another method for the preparation of the 2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxides from saccharin derivatives involves a Curtius rearrangement followed by an intramolecular cyclization .

Molecular Structure Analysis

There are four kinds of parent thiadiazine structures, having molecular formula C3H4N2S, in which the sulfur atom is adjacent to at least one ring nitrogen atom . These four thiadiazine systems can give rise to benzo derivatives .

Chemical Reactions Analysis

The reaction of saccharins with hydrazine gives the hydrazides. The nitrosation of the latter leads to the acylazides which undergo a thermal Curtius rearrangement when refluxed in toluene, to give the isocyanates .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- Ukrainets et al. (2017) detailed the transesterification process of methyl-4-hydroxy-1-phenyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate, leading to the corresponding ethyl ester. PMR spectroscopy and x-ray crystal structure analysis revealed the orientation of the 1-N-phenyl substituent in relation to the aminophenylcarbinol fragment of the 2,1-benzothiazine, highlighting the effects of crystallization on molecular orientation (Ukrainets, Petrushova, Sim, & Grinevich, 2017).

- Vidal, Madelmont, and Mounetou (2006) achieved a straightforward synthesis of methyl 3,4-dihydro-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide from saccharin sodium salt, demonstrating its utility as a precursor for creating a new class of quaternary ammonium derivatives with potential antiosteoarthritis properties (Vidal, Madelmont, & Mounetou, 2006).

Biological Activity and Potential Applications

- Zia-ur-Rehman et al. (2009) synthesized a novel series of 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides, starting from ultrasonic mediated N-alkylation of sodium saccharin. These compounds were evaluated for their antibacterial and DPPH radical scavenging activities, indicating their potential as biologically active molecules (Zia-ur-Rehman et al., 2009).

- Ukrainets et al. (2018) investigated the synthesis, crystal structure, and biological activity of ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate polymorphic forms. They found differences in anti-inflammatory and analgesic effects among the polymorphic forms, with one form showing significant analgesic and anti-inflammatory properties exceeding those of Piroxicam and Meloxicam (Ukrainets et al., 2018).

Molecular and Chemical Properties

- Lega et al. (2016) explored the synthesis of new 2-amino-3-R-4-aryl-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine 5,5-dioxides through a three-component interaction, revealing insights into the reaction mechanism and selectivity based on the nature of active methylene nitriles and arylcarbaldehydes (Lega, Gorobets, Chernykh, Shishkina, & Shemchuk, 2016).

Eigenschaften

IUPAC Name |

methyl 4-(3-ethylphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4S/c1-3-13-7-6-8-14(11-13)19-12-17(18(20)23-2)24(21,22)16-10-5-4-9-15(16)19/h4-12H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQMVVBFSEJAZQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-(3-ethylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3,4-Dichlorophenyl)sulfanyl]-5-fluorobenzoic acid](/img/structure/B2421534.png)

![1-(3-bromophenyl)-5-oxo-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)pyrrolidine-3-carboxamide](/img/structure/B2421535.png)

![N-(2-fluorophenyl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2421537.png)

![Methyl 4-[(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate](/img/structure/B2421541.png)

amine](/img/structure/B2421543.png)

![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2421551.png)